molecular formula C18H22N4O5 B15303244 2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione

Cat. No.: B15303244
M. Wt: 374.4 g/mol
InChI Key: INDISAQWLGUVAB-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-({2-[2-(methylamino)ethoxy]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, an isoindole core, and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-({2-[2-(methylamino)ethoxy]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with an isoindole compound under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-({2-[2-(methylamino)ethoxy]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-({2-[2-(methylamino)ethoxy]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-({2-[2-(methylamino)ethoxy]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 2-(2,6-dioxopiperidin-3-yl)-5-({2-[2-(methylamino)ethoxy]ethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C18H22N4O5/c1-19-6-8-27-9-7-20-11-2-3-12-13(10-11)18(26)22(17(12)25)14-4-5-15(23)21-16(14)24/h2-3,10,14,19-20H,4-9H2,1H3,(H,21,23,24)

InChI Key

INDISAQWLGUVAB-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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